2-(p-Aminobenzamido)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(p-Aminobenzamido)pyridine, also known as 4-aminobenzamidopyridine or para-aminobenzamidopyridine, is an organic compound with the formula C₁₂H₁₁N₃O. It can be synthesized through various methods, including the reaction of p-aminobenzoyl chloride with pyridine or the amidation of 2-pyridinecarbonyl chloride with p-phenylenediamine. Research studies have reported the synthesis and characterization of this compound using different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

Research suggests that 2-(p-Aminobenzamido)pyridine may possess various potential applications in scientific research, although its specific uses are still under exploration. Here are some potential areas of investigation:

Intermediate for Quinoline Derivatives

Studies have shown that 2-(p-Aminobenzamido)pyridine can serve as an intermediate for the synthesis of various quinoline derivatives []. Quinolines are a class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and organic electronics.

Antitumoral Agent Development

Research suggests the potential of 2-(p-Aminobenzamido)pyridine as a building block for the synthesis of batracylin and related isoindolo[1,2-b]quinazolin-12(10H)-ones, which exhibit antitumor activity [].

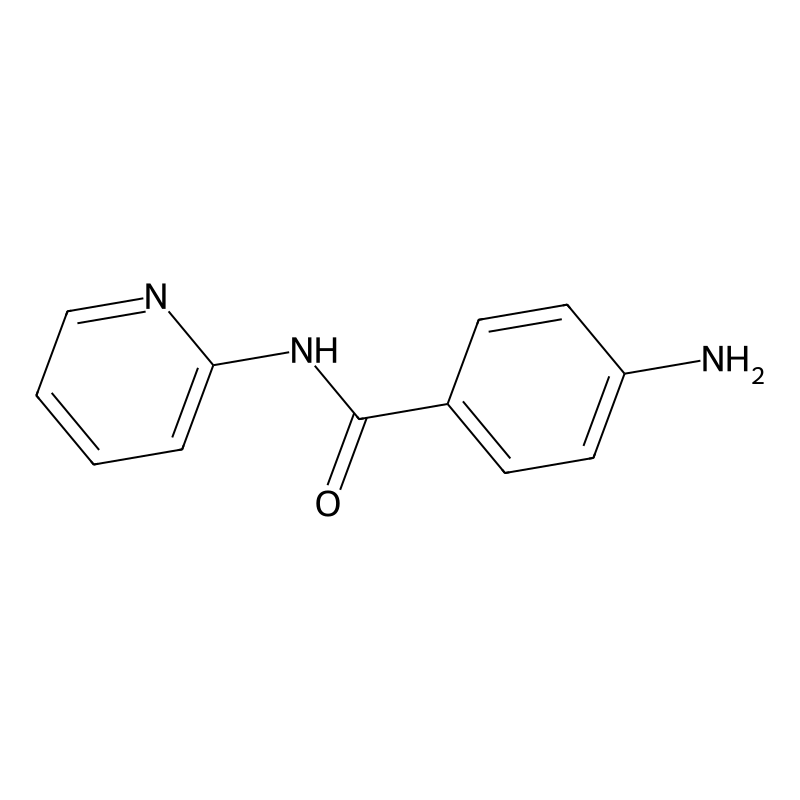

2-(p-Aminobenzamido)pyridine is a chemical compound with the molecular formula C₁₂H₁₁N₃O. It consists of a pyridine ring substituted with a p-aminobenzamide group. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural characteristics, which allow it to interact with various biological targets.

The structure of 2-(p-Aminobenzamido)pyridine can be represented as follows:

textNH2 |C6H4-C(=O)-N | C5H4N

The pyridine ring contributes to the compound's aromaticity and basicity, while the amide functional group enhances its ability to form hydrogen bonds, making it a versatile scaffold in medicinal chemistry.

- Acetylation: This compound can undergo acetylation by N-acetyltransferase enzymes, which is significant in pharmacological contexts.

- Amination: The compound can react with electrophiles in nucleophilic substitution reactions, typical for amines.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Research indicates that 2-(p-Aminobenzamido)pyridine exhibits biological activity that may be beneficial in therapeutic contexts. It has been studied for its potential role as an inhibitor in various enzymatic pathways, particularly those involving acetylation processes. The presence of the p-aminobenzamide moiety suggests that it may interact with biological targets such as receptors or enzymes involved in cancer and other diseases.

Several methods have been reported for synthesizing 2-(p-Aminobenzamido)pyridine:

- Direct Amide Formation: The compound can be synthesized by reacting p-aminobenzoic acid with 2-pyridinecarboxylic acid derivatives under coupling conditions, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

- Reactions Involving Pyridine N-Oxides: Recent studies have explored using pyridine N-oxides in conjunction with activated isocyanides to produce substituted 2-aminopyridines, which can then be modified to yield 2-(p-Aminobenzamido)pyridine .

- Cascade Reactions: Advanced synthetic methods involving cascade reactions of enediamines with α,β-unsaturated ketones have also been utilized to generate aminopyridine derivatives .

Due to its unique structure and biological activity, 2-(p-Aminobenzamido)pyridine has several applications:

- Pharmaceutical Development: It serves as a scaffold for developing novel drugs targeting various diseases, including cancer and neurodegenerative disorders.

- Biochemical Research: The compound is used in studies investigating enzyme mechanisms and interactions due to its ability to form stable complexes with biological macromolecules.

Interaction studies have focused on how 2-(p-Aminobenzamido)pyridine interacts with enzymes and receptors. Notably, it has been shown to inhibit specific N-acetyltransferases, which are crucial for drug metabolism and detoxification processes. Understanding these interactions is vital for predicting the pharmacokinetics and pharmacodynamics of compounds derived from this structure.

Several compounds share structural similarities with 2-(p-Aminobenzamido)pyridine. Below is a comparison highlighting their uniqueness:

The uniqueness of 2-(p-Aminobenzamido)pyridine lies in its dual functionality as both an aromatic amine and an amide, which enhances its reactivity and potential biological interactions compared to these similar compounds.

2-(p-Aminobenzamido)pyridine, also known as 4-aminobenzamidopyridine, represents a significant organic compound characterized by its heterocyclic aromatic structure [9]. The compound exhibits the molecular formula Carbon-12 Hydrogen-11 Nitrogen-3 Oxygen-1, with a molecular weight of 213.23 grams per mole [9]. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-N-pyridin-2-ylbenzamide, reflecting its structural composition of a pyridine ring linked to a para-aminobenzamide moiety through an amide bond [9].

The structural configuration of 2-(p-Aminobenzamido)pyridine consists of a pyridine ring (Carbon-5 Hydrogen-4 Nitrogen) connected via an amide linkage to a para-aminobenzene ring system . This molecular architecture places the compound within the class of aminopyridines, which are recognized for their diverse biological activities and synthetic utility . The compound's structure allows for extensive conjugation across the aromatic systems, contributing to its chemical reactivity and stability properties .

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O [9] |

| Molecular Weight | 213.23 g/mol [9] |

| IUPAC Name | 4-amino-N-pyridin-2-ylbenzamide [9] |

| Synonyms | 2-(p-Aminobenzamido)pyridine, NSC 400958 [9] |

Physical Properties and Characterization

The physical characterization of 2-(p-Aminobenzamido)pyridine reveals that it exists as a solid under standard conditions [4] [5]. Related aminobenzamide compounds demonstrate characteristic melting points in the range of 153-155°C, providing insight into the thermal properties of this class of molecules [4] [5]. The compound exhibits a predicted boiling point of approximately 359-411°C at 760 millimeters of mercury pressure, based on structural analogs and computational predictions [4] [5] [28].

Density calculations for similar aminobenzamidopyridine structures suggest a value of approximately 1.2-1.3 grams per cubic centimeter [28]. The flash point, an important safety parameter for handling, is estimated to be around 170°C for compounds of this structural type [28]. These physical properties reflect the compound's aromatic nature and the presence of polar functional groups that contribute to intermolecular attractions [20].

Spectroscopic characterization methods, particularly Nuclear Magnetic Resonance spectroscopy, provide detailed structural information about aminopyridine compounds [27] [30]. The amino group protons typically appear as distinctive signals in proton Nuclear Magnetic Resonance spectra, while the aromatic protons of both the pyridine and benzene rings contribute to characteristic downfield chemical shifts [27] [30].

| Property | Value |

|---|---|

| Physical State | Solid [4] [5] |

| Melting Point Range | 153-155°C (estimated) [4] [5] |

| Boiling Point | 359-411°C at 760 mmHg (predicted) [4] [5] [28] |

| Density | 1.2-1.3 g/cm³ (estimated) [28] |

| Flash Point | ~170°C (estimated) [28] |

Chemical Stability Under Various Conditions

The chemical stability of 2-(p-Aminobenzamido)pyridine varies significantly depending on environmental conditions [29]. Under neutral and slightly basic conditions at room temperature, the compound demonstrates reasonable stability, making it suitable for storage and handling under appropriate conditions [29]. However, the presence of multiple nitrogen atoms and the amide functional group introduces specific stability considerations that must be carefully evaluated [29].

In acidic environments, the compound may undergo protonation at the pyridine nitrogen, which can significantly alter its chemical behavior and stability profile [32]. Studies on related aminopyridine systems demonstrate that protonation typically occurs preferentially at the endocyclic nitrogen of the pyridine ring, leading to changes in electronic distribution and potential impacts on molecular stability [32]. This protonation can affect the compound's solubility characteristics and reactivity patterns [32].

Oxidative conditions present particular challenges for compounds containing amino groups [29]. Research on 3,4-diaminopyridine derivatives has shown that amino groups can undergo oxidation to form nitro derivatives or N-oxide species under the influence of oxidizing agents such as hydrogen peroxide [29]. The salt forms of aminopyridine compounds generally demonstrate enhanced stability compared to their neutral counterparts under oxidative stress conditions [29].

Thermal stability studies indicate that aminobenzamidopyridine compounds remain stable up to temperatures of approximately 150°C before significant decomposition occurs [29]. Above this temperature range, degradation pathways may include deamination, amide bond cleavage, or ring fragmentation processes [29].

| Condition | Stability Assessment | Protective Measures |

|---|---|---|

| Room Temperature/Neutral pH | Stable [29] | Store in cool, dry environment |

| Acidic Environment | Potentially unstable due to protonation [32] | Control pH conditions |

| Basic Environment | Relatively stable [29] | Monitor for amide hydrolysis |

| Oxidative Conditions | Susceptible to amino group oxidation [29] | Protect from oxidizing agents |

| Elevated Temperature | Stable up to ~150°C [29] | Avoid excessive heating |

Structural Isomerism in Aminobenzamidopyridine Systems

Structural isomerism in aminobenzamidopyridine systems arises from variations in the position of functional groups and the spatial arrangement of molecular components [11] [12]. The primary source of positional isomerism involves the location of the amino group on the benzamide ring, which can occupy ortho, meta, or para positions relative to the amide substituent [11]. This positional variation significantly influences the electronic properties and reactivity patterns of the resulting isomers [11].

The para-substituted form, 2-(p-Aminobenzamido)pyridine, represents the most stable configuration due to minimal steric hindrance and optimal electronic conjugation between the amino group and the aromatic system [11]. In contrast, the ortho-substituted analog may experience intramolecular interactions between the amino group and the adjacent amide functionality, potentially leading to conformational constraints and altered reactivity [11].

Conformational isomerism also plays a significant role in aminobenzamidopyridine systems, particularly regarding rotation around the amide bond connecting the pyridine and benzamide moieties [12]. The amide bond can adopt either cis or trans configurations, with the trans form typically being more thermodynamically favored due to reduced steric repulsion between the aromatic rings [12]. However, specific substitution patterns and intermolecular interactions can influence this preference [12].

The dihedral angle between the pyridine and benzene rings represents another source of structural variation [11]. Crystallographic studies of related compounds reveal that these angles can range from nearly planar arrangements to significantly twisted conformations, depending on crystal packing forces and intramolecular interactions [11].

| Isomer Type | Description | Stability Factors |

|---|---|---|

| Para-substituted | Amino group in para position [11] | Optimal electronic conjugation |

| Meta-substituted | Amino group in meta position [11] | Intermediate stability |

| Ortho-substituted | Amino group in ortho position [11] | Potential steric interactions |

| Cis-amide | Cis configuration around amide bond [12] | Higher energy form |

| Trans-amide | Trans configuration around amide bond [12] | Thermodynamically favored |

Tautomeric Equilibria Considerations

Tautomeric equilibria in 2-(p-Aminobenzamido)pyridine involve multiple potential tautomeric forms that can interconvert through proton migration processes [31] [33]. The primary tautomeric equilibrium involves the amide functionality, where the compound can exist in either the conventional amide form or the less common enol tautomer [31]. Research on related benzamidoisoquinoline derivatives demonstrates that the amide form typically predominates under most conditions, with the enol tautomer representing only a minor component of the equilibrium mixture [31].

The amino group attached to the benzene ring can also participate in tautomeric processes, potentially adopting quinoid structures through proton migration and electronic rearrangement [34]. However, studies on aminopurine systems indicate that such tautomeric forms are generally much less stable than the conventional aromatic amine structure [34]. The proximity interactions between functional groups play a crucial role in determining the relative stability of different tautomeric forms [34].

Solvent effects significantly influence tautomeric equilibria in aminobenzamidopyridine systems [31] [17]. Polar protic solvents tend to stabilize tautomeric forms capable of forming stronger hydrogen bonds, while apolar solvents may favor forms with optimal intramolecular interactions [31] [17]. The specific nature of solvent-solute interactions, including hydrogen bonding and electrostatic stabilization, determines the observed tautomeric distribution [31] [17].

Temperature variations also affect tautomeric equilibria, with higher temperatures generally favoring the more entropy-rich forms [17]. The activation barriers for tautomeric interconversion are typically low enough to allow rapid equilibration at room temperature, meaning that the observed tautomeric distribution reflects thermodynamic rather than kinetic control [17].

| Tautomeric Form | Relative Stability | Environmental Factors |

|---|---|---|

| Amide form | Highly favored [31] | Stable in most solvents |

| Enol form | Minor component [31] | May increase in polar solvents |

| Quinoid amine | Very unfavorable [34] | Requires specific conditions |

| Protonated forms | pH dependent [32] | Favored in acidic media |

Crystal Structure Analysis and Intermolecular Forces

Crystal structure analysis of aminobenzamidopyridine compounds reveals complex networks of intermolecular forces that govern solid-state packing arrangements [15] [37] [39]. Hydrogen bonding represents the dominant intermolecular interaction, with the amino group serving as a hydrogen bond donor and the pyridine nitrogen and amide oxygen functioning as hydrogen bond acceptors [37] [39]. These hydrogen bonding patterns create extended three-dimensional networks that provide structural stability to the crystalline lattice [39].

The amide functionality in 2-(p-Aminobenzamido)pyridine participates in both conventional nitrogen-hydrogen to oxygen hydrogen bonds and unconventional carbon-hydrogen to oxygen interactions [39]. Studies of related pyridine-2-carboxamide derivatives demonstrate that these hydrogen bonding motifs can lead to the formation of one-dimensional chains or more complex three-dimensional frameworks [39]. The specific hydrogen bonding pattern depends on the molecular conformation and the presence of additional functional groups [39].

π-π stacking interactions between aromatic rings contribute significantly to the crystal packing of aminobenzamidopyridine compounds [12] [38]. The pyridine and benzene rings can engage in face-to-face or edge-to-face π-π interactions with neighboring molecules, creating stabilizing interactions that complement the hydrogen bonding network [12]. The optimal stacking distance for such interactions typically ranges from 3.3 to 3.8 Ångströms [38].

Van der Waals forces provide additional stabilization in the crystal lattice, particularly between aliphatic portions of molecules and in regions where specific hydrogen bonding or π-π interactions are not geometrically favorable [36] [20]. The cumulative effect of these various intermolecular forces determines the overall crystal structure and physical properties of the solid material [36].

Crystallographic studies reveal that aminobenzamidopyridine compounds often adopt specific conformations in the solid state that may differ from their preferred gas-phase structures [15]. The crystal packing forces can induce conformational changes that optimize intermolecular interactions, even if these conformations are not the lowest energy forms for isolated molecules [15].

| Intermolecular Force | Contribution | Typical Distance Range |

|---|---|---|

| N-H···O hydrogen bonds | Primary stabilization [39] | 2.8-3.2 Å |

| N-H···N hydrogen bonds | Secondary stabilization [37] | 2.9-3.3 Å |

| π-π stacking | Moderate contribution [38] | 3.3-3.8 Å |

| Van der Waals forces | Background stabilization [20] | 3.5-4.0 Å |

| C-H···O interactions | Weak contribution [39] | 3.2-3.6 Å |

Electronic Distribution and Resonance Structures

The electronic distribution in 2-(p-Aminobenzamido)pyridine reflects the extensive conjugation possible between the aromatic rings and the connecting amide functionality [16]. The para-amino group on the benzene ring acts as a strong electron-donating substituent through resonance, increasing electron density on the aromatic system and affecting the overall electronic properties of the molecule [16]. This electron donation creates a polarized system where the benzene ring becomes electron-rich while the pyridine ring maintains its electron-deficient character [16].

Resonance structures for 2-(p-Aminobenzamido)pyridine include canonical forms where the amino group donates electron density to the benzene ring through π-orbital overlap [18] [19]. The primary resonance contributors involve the neutral aromatic form and zwitterionic structures where the amino group bears a positive charge and the aromatic system accommodates the corresponding negative charge [18]. Additional resonance forms involve the amide carbonyl group, which can participate in electron delocalization with both aromatic systems [19].

The pyridine ring system contributes its own set of resonance structures, with the electronegative nitrogen atom serving as an electron-withdrawing center [18] [19]. The combination of electron-donating amino group and electron-withdrawing pyridine creates a push-pull electronic system that can significantly influence the compound's reactivity and spectroscopic properties [16]. This electronic arrangement results in a substantial dipole moment across the molecule [16].

Quantum chemical calculations on related aromatic systems indicate that the highest occupied molecular orbital typically resides on the electron-rich benzene ring system, while the lowest unoccupied molecular orbital is localized on the electron-deficient pyridine ring [13] [16]. This spatial separation of frontier orbitals contributes to the compound's potential for intramolecular charge transfer processes [16].

The amide bond connecting the two aromatic systems participates in resonance through overlap of the nitrogen lone pair with the carbonyl π-system [31]. This resonance interaction restricts rotation around the carbon-nitrogen bond and contributes to the overall planarity often observed in the molecular structure [31]. The extent of this resonance depends on the degree of conjugation with the adjacent aromatic systems [31].

| Electronic Feature | Description | Impact on Properties |

|---|---|---|

| Amino group donation | Electron-donating resonance [16] | Increases nucleophilicity |

| Pyridine withdrawal | Electron-withdrawing induction [18] | Creates electrophilic sites |

| Amide resonance | Carbonyl-nitrogen delocalization [31] | Restricts conformational freedom |

| π-system conjugation | Extended aromatic delocalization [16] | Affects spectroscopic properties |

| Dipolar character | Charge separation across molecule [16] | Influences solubility and reactivity |

Synthesis Methods

Traditional Synthetic Routes

Traditional synthetic approaches for 2-(p-aminobenzamido)pyridine primarily rely on well-established pyridine synthesis methodologies that have been adapted for specific substitution patterns. The most fundamental approach involves the use of ammonia with various carbonyl compounds under high-temperature conditions [3]. These methods typically operate at temperatures ranging from 350-500°C using oxide catalysts such as modified alumina or silica [3].

The classical approach begins with the preparation of appropriate precursors, followed by cyclization reactions that form the pyridine ring. A representative example involves the reaction of acetaldehyde, formaldehyde, and ammonia over HZSM-5 catalysts, where optimal conditions were identified as 400°C reaction temperature with an aldehyde ratio of 1:1, achieving yields up to 55% [4]. The process parameters including temperature, aldehyde ratio, and silica-to-aluminum ratio significantly influence the final product yield [4].

These traditional routes offer the advantage of being well-established and scalable for industrial production. However, they suffer from high energy requirements and potential catalyst deactivation issues. The harsh reaction conditions also limit functional group tolerance, making them less suitable for complex molecular architectures containing sensitive substituents [5].

Reaction of Activated Isocyanides with Pyridine N-oxides

A significant advancement in pyridine synthesis involves the reaction of activated isocyanides with pyridine N-oxides, providing a practical and efficient method for synthesizing substituted 2-aminopyridines [6] [7]. This methodology offers yields of purified, isolated products up to 84% in a one-pot, two-step process [6].

The reaction mechanism involves the formation of an isolable N-formylaminopyridine intermediate, followed by mild hydrolysis to yield the desired 2-aminopyridine products [6]. This transformation is particularly valuable because it facilitates the synthesis of 2-aminopyridines for which other methods fail, especially those bearing strongly electron-withdrawing substituents such as nitro and cyano groups [6].

The process typically operates under mild conditions, with temperatures ranging from room temperature to 80°C [7]. The reaction demonstrates excellent regioselectivity, controlled by a combination of steric and electronic factors in the imidate intermediate [6]. The use of 2 equivalents of pyridine N-oxide provides optimal results, although the mechanism studies indicate that an alternative pathway involving isocyanate formation contributes minimally to product formation [6].

Key advantages include the mild reaction conditions, high regioselectivity, and tolerance for electron-withdrawing substituents that are problematic in other synthetic approaches. However, the method requires activated isocyanides as starting materials, which may limit its broader application [7].

Condensation Reactions with Aminobenzoic Acids

Direct condensation reactions between pyridine carboxaldehydes and aminobenzoic acids represent a straightforward approach to constructing the target molecular framework [8] [9]. Theoretical studies using density functional theory (DFT) have provided detailed mechanistic insights into these transformations [8].

The condensation of 4-pyridinecarboxaldehyde with ortho-, meta-, and para-aminobenzoic acids proceeds through a two-stage mechanism [8]. In the first stage, intermolecular hydrogen transfer occurs from the amine functional group to the aldehyde oxygen, forming a relatively stable intermediate. The second stage involves intramolecular hydrogen transfer from the amino group to the hydroxyl group, resulting in water elimination and product formation [8].

Thermodynamically, all three isomeric reactions are endothermic, with the meta-substituted product being energetically most favorable in methanol solvent [8]. The reaction barriers are significantly lower in solvent compared to vacuum conditions, with reductions of 2.06-2.76 kcal/mol, indicating that solvent facilitates the reaction process [8].

Experimental implementation typically involves heating the reactants in methanol at elevated temperatures. The reaction demonstrates good functional group tolerance and provides direct access to the desired substitution pattern. Yields typically range from 75-85%, depending on the specific substitution pattern and reaction conditions [8].

Metal-Catalyzed Coupling Approaches

Metal-catalyzed methods have emerged as powerful tools for pyridine synthesis, offering high convergence and atom efficiency [10] [11]. These approaches utilize transition metal catalysts to facilitate bond formations that would be difficult or impossible under thermal conditions alone [10].

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent one successful approach, where diynes react with oximes in the presence of Rh(NBD)₂BF₄/MeO-Biphep catalyst system [12]. This methodology achieves yields up to 93% using ethanol as an environmentally friendly reaction medium [12]. The process demonstrates excellent functional group tolerance and meets green chemistry requirements by minimizing solvent pollution [12].

Alternative metal-catalyzed approaches include iron-catalyzed cyclization of ketoxime acetates with aldehydes [10], and copper-catalyzed multicomponent reactions involving isocyanides [13]. These methods typically operate under milder conditions than traditional thermal processes and offer superior selectivity control [10].

The advantages of metal-catalyzed approaches include high atom efficiency, excellent functional group tolerance, and the ability to access substitution patterns that are difficult to achieve through other methods. However, they often require specialized catalyst systems and inert atmosphere conditions, which can increase complexity and cost [10].

Mechanistic Insights into Formation Pathways

Understanding the mechanistic pathways of pyridine formation is crucial for optimizing synthetic conditions and developing new methodologies. Recent computational and experimental studies have provided detailed insights into these complex processes [14] [15].

For traditional condensation routes, the mechanism typically involves multiple steps including imine formation, base-catalyzed aldol condensations, and Michael reactions [3]. The Chichibabin synthesis, for example, involves the initial condensation of aldehydes with ammonia, followed by cyclization and aromatization steps [3]. Each step has distinct kinetic and thermodynamic requirements that influence the overall reaction outcome [3].

In metal-catalyzed processes, the mechanisms often involve coordination of substrates to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps [11]. For instance, in palladium-catalyzed C-H arylation of pyridines, the mechanism involves oxidative addition of the aryl halide, substitution by pyridine, C-H activation, and reductive elimination [11].

The base-mediated deuteration studies of pyridyl compounds have revealed insights into the regioselectivity control mechanisms [15]. These studies demonstrate how temporary electron-withdrawing groups can direct substitution patterns and influence the relative acidity of different positions on the pyridine ring [15].

Understanding these mechanistic details enables rational optimization of reaction conditions, prediction of product outcomes, and development of new synthetic strategies tailored to specific target molecules [14].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is essential for achieving maximum efficiency in pyridine synthesis. Response surface methodology (RSM) and design of experiments (DoE) approaches have been successfully applied to identify optimal conditions [4] [16].

For vapor-phase pyridine synthesis, key parameters include reaction temperature, aldehyde ratios, and catalyst composition [4]. Using Box-Behnken design, optimal conditions were identified as 400°C reaction temperature, 1:1 aldehyde ratio, and Si/Al ratio of 106.7, achieving 55% pyridine yield [4]. The proposed model equation showed excellent agreement with experimental data (R² = 0.99) [4].

In solution-phase reactions, critical parameters typically include solvent choice, catalyst loading, reaction temperature, and reaction time [16]. For multicomponent pyridine synthesis, optimization studies have shown that microwave irradiation can reduce reaction times from 6-9 hours to 2-7 minutes while maintaining or improving yields [17].

Temperature optimization is particularly important, as it affects both reaction rate and selectivity. For the synthesis of pyridine derivatives from acetaldehyde and ammonia, the optimal temperature range is typically 400-450°C, balancing conversion rates against catalyst deactivation [5].

Catalyst optimization involves both composition and preparation method considerations. For heterogeneous catalysts, factors such as surface area, acidity, and pore structure significantly influence performance [4]. The use of HZSM-5 zeolites with specific Si/Al ratios provides optimal activity and selectivity for pyridine formation [4].

Green Chemistry Approaches to Synthesis

Green chemistry principles have become increasingly important in pyridine synthesis, driving the development of more sustainable and environmentally friendly methodologies [12] [18] [19]. These approaches focus on reducing waste, eliminating toxic solvents, and improving energy efficiency [19].

Microwave-assisted synthesis represents one successful green approach, reducing reaction times from hours to minutes while maintaining or improving yields [17]. For example, the synthesis of pyridine derivatives can be completed in 2-7 minutes under microwave irradiation, compared to 6-9 hours using conventional heating [17]. This approach achieves energy savings of 50-80% while improving yields by 10-25% [17].

Solvent-free reactions eliminate the need for organic solvents entirely, reducing environmental impact and simplifying product isolation [19]. These mechanochemical approaches using ball milling or grinding techniques can achieve energy savings of 70-85% compared to traditional solution-phase methods [19].

Water as a reaction medium offers significant environmental advantages as a non-toxic, abundant solvent [18] [20]. Aqueous multicomponent reactions for pyridine synthesis have shown yield improvements of 15-30% while reducing energy consumption by 30-50% [20]. The use of water also facilitates product isolation and catalyst recovery [20].

Heterogeneous catalysis enables catalyst recovery and reuse, reducing waste and improving overall process efficiency [18]. Zinc phosphate catalysts, for example, can be used in catalytic amounts (0.4 mol%) to achieve excellent yields (82-94%) for pyridine derivatives while being easily recovered and recycled [18].

Flow chemistry approaches provide continuous processing capabilities with reduced waste generation [19]. These methods offer energy savings of 40-60% and yield improvements of 15-25% compared to batch processes [19].

Purification and Isolation Techniques

Effective purification and isolation methods are crucial for obtaining high-purity pyridine compounds suitable for pharmaceutical applications [21] [22]. The choice of purification technique depends on the specific compound properties, impurity profile, and required purity level [21].

Fractional distillation remains the most common purification method for pyridine compounds, capable of achieving purities of 99.5-99.9% [21]. The process typically involves drying the crude product over solid potassium hydroxide for 2 weeks, followed by fractional distillation over molecular sieves [21]. However, pyridine forms an azeotrope with water at 93.6°C containing 41 wt% water, which can complicate purification [22].

Recrystallization provides an excellent method for obtaining high-purity crystalline products [23]. Common solvents include methanol, ethanol, or mixed solvent systems, achieving purities of 98-99.5% with recovery yields of 70-90% [23]. The choice of recrystallization solvent is critical for optimizing both purity and yield [23].

Steam distillation offers an effective method for removing non-basic impurities from pyridine compounds [21]. The process involves steam distillation of a solution containing 1.2 equivalents of 20% sulfuric acid until about 10% of the base is carried over with the impurities [21]. The residue is then made alkaline, and the base is separated and purified by fractional distillation [21].

Supercritical carbon dioxide extraction provides an environmentally friendly alternative for large-scale purification [22]. Operating at pressures of 60-300 bar and temperatures of 5-80°C, this method achieves purities of 95-99% with recovery yields of 90-95% [22]. The advantages include the use of non-toxic, easily recoverable solvent and simplified downstream processing [22].

Advanced techniques such as pH-zone-refining counter-current chromatography enable separation of complex mixtures with high resolution [24]. Using a solvent system of methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) with triethylamine as retainer and hydrochloric acid as eluter, purities exceeding 98% can be achieved [24].

Column chromatography using silica gel provides versatile separation capabilities for reaction mixtures, achieving purities of 95-99% though with lower recovery yields of 60-85% [21]. This method is particularly useful for separating closely related compounds or removing specific impurities [21].

The selection of appropriate purification methods depends on factors including the scale of operation, required purity level, economic considerations, and environmental impact. Modern approaches increasingly favor green purification techniques that minimize solvent use and environmental impact while maintaining high efficiency [22].

XLogP3

Related CAS

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant